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For Researchers, Scientists, and Drug Development Professionals

Introduction

AM-251, a synthetic diarylpyrazole derivative, is a potent and selective antagonist/inverse
agonist of the cannabinoid receptor type 1 (CB1). Its ability to modulate the endocannabinoid
system has made it a valuable tool in neuroscience research and a subject of interest for its
potential therapeutic applications. This technical guide provides an in-depth overview of the
pharmacokinetics and pharmacodynamics of AM-251, summarizing key quantitative data,
detailing experimental methodologies, and visualizing relevant signaling pathways.

Pharmacodynamics

AM-251 primarily exerts its effects through its high-affinity binding to the CB1 receptor, where it
acts as an antagonist or inverse agonist, thereby blocking the effects of endogenous
cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).

Receptor Binding and Potency

AM-251 exhibits high selectivity for the CB1 receptor over the CB2 receptor. Its binding affinity
and potency have been characterized in various in vitro assays.
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Parameter Value Species/System Reference
) Rat forebrain
Ki (CB1) 7.5 nM [1]
membranes

. Mouse spleen
Ki (CB2) 2290 nM _ [1]
preparations

Selectivity (CB2/CB1)  ~306-fold - [1]

HEK?293 cells

IC50 (GTPyS binding _
8 nM expressing human [1]

inhibition
) CB1 receptors

Off-Target Effects

Beyond its primary action at the CB1 receptor, AM-251 has been shown to interact with other
receptors, which may contribute to its overall pharmacological profile.

Receptor Activity Potency Reference
GPR55 Agonist EC50 =39 nM [1]
p-Opioid Receptor Antagonist - [2]

Signaling Pathways

The interaction of AM-251 with the CB1 receptor leads to the modulation of several
downstream intracellular signaling cascades. As an inverse agonist, it can reduce the basal
activity of the receptor, leading to effects opposite to those of CB1 agonists.

CB1 Receptor Signaling Inhibition by AM-251
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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